[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with difluoromethyl and naphthyloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the Debus–Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The difluoromethyl and naphthyloxy groups are then introduced through subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. Techniques such as hydrothermal synthesis, molten salt synthesis, and combustion synthesis can be employed to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and reducing agents for reduction reactions. The conditions often involve ambient temperatures and pressures, making the reactions eco-friendly and efficient .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and other substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity . These interactions can result in various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Uniqueness
The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE lies in its combination of difluoromethyl and naphthyloxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-(naphthalen-2-yloxymethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O3/c24-20(25)19-12-23(31,22(26)27)29(28-19)21(30)16-7-5-14(6-8-16)13-32-18-10-9-15-3-1-2-4-17(15)11-18/h1-11,20,22,31H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGKWZRVYJMGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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